molecular formula C20H18N2O4S B2848225 3,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868377-71-3

3,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2848225
CAS RN: 868377-71-3
M. Wt: 382.43
InChI Key: HUFIQYORDZATAC-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzamide derivative with methoxy and prop-2-ynyl substituents. Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring . They have a wide range of applications in medicinal chemistry.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide for lab experiments is its high purity and yield. This compound can be synthesized using a variety of methods, and the resulting compound is typically of high purity and yield. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in some experimental protocols.

Future Directions

There are several future directions for the study of 3,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide. One area of future research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of future research is the investigation of the potential applications of this compound in other scientific research areas, such as cardiovascular disease and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and enzymes.

Synthesis Methods

3,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can be synthesized using a variety of methods, including the reaction between 4-methoxy-3-prop-2-ynylbenzaldehyde and 2-amino-3,4-dimethoxybenzoic acid followed by the reaction with thionyl chloride and 2-mercapto-benzothiazole. Another method involves the reaction between 4-methoxy-3-prop-2-ynylbenzaldehyde and 2-amino-3,4-dimethoxybenzaldehyde followed by the reaction with thionyl chloride and 2-mercapto-benzothiazole. Both methods have been reported to yield this compound with high purity and yield.

Scientific Research Applications

3,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide has been studied for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound can protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)13-9-10-14(24-2)16(12-13)26-4/h1,6-10,12H,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFIQYORDZATAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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